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molecular formula C8H8N2O B1418427 1-Methyl-1H-indazol-5-ol CAS No. 756839-14-2

1-Methyl-1H-indazol-5-ol

Cat. No. B1418427
M. Wt: 148.16 g/mol
InChI Key: NNIUCKWMURTFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067592B2

Procedure details

5-Amino-1-methylindazole (1.56 g) in phosphoric acid (13 ml) containing water (3 ml) was heated to 180° C. for 18 hours, cooled to ambient temperature, poured into water (5 ml) then neutralised with aqueous sodium hydroxide. The solid that precipitated was filtered from solution, washed with cold water then sucked to dryness to give was hydrolysed to give 5-hydroxyl-1-methylindazole as a brown solid, (1.18 g).
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[N:6]=[CH:5]2.[OH2:12].[OH-].[Na+]>P(=O)(O)(O)O>[OH:12][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[N:6]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
NC=1C=C2C=NN(C2=CC1)C
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
13 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solid that precipitated
FILTRATION
Type
FILTRATION
Details
was filtered from solution
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=NN(C2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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